
Tecovirimat
Vue d'ensemble
Description
Le técovirimat, vendu sous le nom de marque Tpoxx, est un médicament antiviral actif contre les orthopoxvirus tels que la variole et la variole du singe . Il s'agissait du premier médicament antipoxviral approuvé aux États-Unis en 2018 . Le técovirimat fonctionne en bloquant la transmission cellulaire du virus, empêchant ainsi la maladie . Il s'agit d'un inhibiteur de la protéine d'enveloppement VP37 de l'orthopoxvirus .
Méthodes De Préparation
La synthèse du técovirimat implique un processus en deux étapes à partir du cycloheptatriène . La première étape est une réaction de Diels-Alder du cycloheptatriène avec l'anhydride maléique pour former le système cyclique principal . La deuxième étape implique une réaction avec la 4-trifluorométhylbenzhydrazide pour donner l'imide cyclique du médicament . Les méthodes de production industrielle ont été optimisées pour éviter les températures élevées et les faibles rendements, rendant le processus plus efficace .
Analyse Des Réactions Chimiques
Le técovirimat subit diverses réactions chimiques, notamment :
Oxydation : Le técovirimat peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Le composé peut être réduit pour modifier ses groupes fonctionnels.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant le groupe trifluorométhyle. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium aluminium.
4. Applications de la recherche scientifique
Le técovirimat a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier la synthèse et les réactions des médicaments antiviraux.
Biologie : Aide à comprendre les mécanismes des infections virales et le développement de thérapies antivirales.
Médecine : Principalement utilisé pour traiter la variole, la variole du singe et la vaccine.
5. Mécanisme d'action
Le técovirimat inhibe la fonction de la protéine d'enveloppement VP37, qui est essentielle à la production du virus extracellulaire . En bloquant cette protéine, le técovirimat empêche le virus de quitter une cellule infectée, empêchant la propagation du virus dans l'organisme . Le médicament interagit également avec la GTPase cellulaire Rab9 et TIP47, empêchant la formation de virions enveloppés compétents pour la sortie, nécessaires à la dissémination cellulaire à cellulaire et à longue portée du virus .
Applications De Recherche Scientifique
Tecovirimat has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antiviral drug synthesis and reactions.
Biology: Helps in understanding the mechanisms of viral infections and the development of antiviral therapies.
Medicine: Primarily used for treating smallpox, monkeypox, and cowpox.
Mécanisme D'action
Tecovirimat inhibits the function of the VP37 envelope wrapping protein, which is essential for the production of extracellular virus . By blocking this protein, this compound prevents the virus from leaving an infected cell, hindering the spread of the virus within the body . The drug also interacts with cellular Rab9 GTPase and TIP47, preventing the formation of egress-competent enveloped virions necessary for cell-to-cell and long-range dissemination of the virus .
Comparaison Avec Des Composés Similaires
Le técovirimat est unique en son activité spécifique contre les orthopoxvirus. Des composés similaires comprennent :
Cidofovir : Un médicament antiviral utilisé pour traiter les infections à cytomégalovirus.
Brincidofovir : Un conjugué lipidique du cidofovir avec une biodisponibilité orale accrue.
Immunoglobuline vaccinale : Utilisée pour traiter les complications de la vaccination contre la variole.
Zidovudine : Un médicament antirétroviral utilisé pour prévenir et traiter le VIH/SIDA
Le développement et l'approbation du técovirimat marquent un progrès significatif dans la thérapie antivirale, offrant un outil crucial dans la lutte contre les infections à orthopoxvirus.
Activité Biologique
Tecovirimat, also known as TPOXX, is an antiviral medication primarily developed for the treatment of smallpox. It has garnered attention for its potential efficacy against other orthopoxviruses, including monkeypox. This article delves into the biological activity of this compound, examining its mechanism of action, efficacy in clinical settings, and safety profile based on diverse research findings.
This compound functions by inhibiting the viral protein p37, which is crucial for the maturation and release of orthopoxviruses. The p37 protein is encoded by the F13 gene and is highly conserved across various orthopoxviruses, making this compound selectively active against this virus family. By blocking the p37 protein, this compound prevents the formation of intracellular enveloped viruses (IEV), thereby thwarting viral dissemination from infected cells .
Target Protein | Function | Effect of this compound |
---|---|---|
p37 | Viral maturation and release | Inhibition of IEV formation |
Case Studies and Trials
- PALM007 Trial : Conducted in the Democratic Republic of Congo, this study assessed this compound's safety and efficacy in treating mpox among 597 participants. Although well-tolerated with no serious adverse events reported, this compound did not significantly reduce the duration of mpox lesions compared to a placebo .
- Japanese Monkeypox Cases : Two cases treated with this compound showed rapid resolution of symptoms and viral DNA disappearance shortly after treatment initiation. This suggests potential effectiveness in early intervention scenarios .
- PLOS Biology Study : A pharmacological model predicted that early administration of this compound could shorten the time to lesion resolution in mpox cases. The study analyzed viral kinetics in nonhuman primates and projected human outcomes based on these findings .
Summary of Findings
- Efficacy Against Orthopoxviruses : this compound demonstrated strong antiviral activity with EC50 values ranging from 0.01 to 0.07 μM against various strains of orthopoxviruses, including vaccinia and variola .
- Safety Profile : In clinical settings, this compound has been reported to have a median cytotoxic concentration greater than 50 μM across multiple cell lines, indicating a favorable safety margin .
Table 2: Summary of Clinical Trials
Study | Participants | Outcome | Adverse Events |
---|---|---|---|
PALM007 | 597 | No significant difference in lesion duration | No serious adverse events |
Japanese Cases | 2 | Rapid symptom resolution | Minimal adverse effects |
PLOS Biology | N/A | Predicted faster lesion resolution with early treatment | N/A |
Pharmacokinetics and Drug Interactions
This compound exhibits an oral bioavailability of approximately 48%, which increases when taken with food. It is primarily metabolized to 4-trifluoromethyl benzoic acid (TFMBA), with no active metabolites identified. The drug shows minimal interaction with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .
Table 3: Pharmacokinetic Properties
Property | Value |
---|---|
Oral Bioavailability | ~48% |
Plasma Protein Binding | 75% - 82% |
Major Metabolite | 4-trifluoromethyl benzoic acid |
Propriétés
IUPAC Name |
N-[(1S,2S,6R,7R,8R,10S)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27/h1-6,10-15H,7H2,(H,23,25)/t10-,11+,12+,13-,14-,15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKDFZIMJXRJGH-VWLPUNTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026474 | |
Record name | Tecovirimat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Successful viral replication leads to the formation of a number of infectious virion forms. Mature viruses are infectious but remain intracellularly until cell lysis. On the other hand, enveloped virion form is created when mature viruses wrap with late endosomal membranes. The formation of a wrapping complex for enveloped virions is mediated by the orthopoxvirus P37 protein. These egress-competent enveloped virions are released in a nonlytic fashion from the cell and play an essential role in cell-to-cell and long-range dissemination of the virus in the host. The P37 protein is encoded by a highly conserved gene in all members of the orthopoxvirus genus. P37 interacts with the Rab9 GTPase and TIP47, which are components of late endosome-derived transport vesicles. Interaction of P37 and Rab9 GTPase and TIP47 leads to the formation of the virus-specific wrapping complex for enveloped virions. Tecovirimat is an inhibitor of P37: it blocks the interaction of P37 with Rab9 and TIP47, preventing the formation of the wrapping complex. | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
869572-92-9 | |
Record name | Tecovirimat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=869572-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tecovirimat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0869572929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tecovirimat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12020 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tecovirimat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101026474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TECOVIRIMAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F925RR824R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.